N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

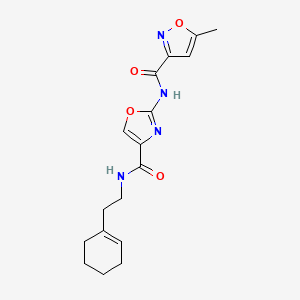

While specific synthesis methods for your compound are not available, similar compounds such as ‘N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide are used in scientific research due to their diverse applications in various fields. Their unique structure allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis.Molecular Structure Analysis

The structure of similar compounds like [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Aplicaciones Científicas De Investigación

Anticancer Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistic studies suggest that it interferes with key cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy .

Anti-Inflammatory Properties

The compound’s sulfonamide moiety contributes to its anti-inflammatory effects. It may modulate immune responses and reduce inflammation by targeting specific enzymes or receptors. Investigating its interactions with inflammatory pathways could lead to novel anti-inflammatory drugs .

Antimicrobial Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide derivatives have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Researchers have synthesized analogs to optimize their efficacy and minimize toxicity. These compounds could be valuable in combating infectious diseases .

Neuroprotective Potential

Studies have explored the compound’s impact on neuronal health. Its quinoline scaffold may interact with neurotransmitter receptors or modulate oxidative stress pathways. Investigating its neuroprotective properties could lead to therapeutic strategies for neurodegenerative disorders .

Enzyme Inhibition

Researchers have investigated N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide as an enzyme inhibitor. It may selectively target specific enzymes involved in disease processes. Understanding its binding interactions and selectivity profiles is crucial for drug design .

Photodynamic Therapy (PDT)

The compound’s fluorinated benzene ring makes it an interesting candidate for PDT. PDT involves light-activated compounds that generate reactive oxygen species, leading to localized cell damage. By optimizing its photophysical properties, this compound could enhance PDT efficacy .

These applications highlight the versatility of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzenesulfonamide in various fields of research. Further studies are necessary to fully explore its potential and develop targeted therapies based on its unique properties . If you need more information or have additional questions, feel free to ask!

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-4-6-14(10-16(12)21)20-25(23,24)17-9-13(18)5-7-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLLWWYHUMDPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2846286.png)

![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2846291.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)

![N-benzhydryl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846298.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![5-cyclopropyl-N,N-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-sulfonamide](/img/structure/B2846303.png)

![N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2846306.png)

![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)